

# Polysaccharide-K (PSK): A Comprehensive Technical Guide on its Structure-Function Relationship

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## Compound of Interest

Compound Name: *Krestin*

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## Abstract

Polysaccharide-K (PSK), also known as **Krestin®**, is a protein-bound polysaccharide extracted from the mycelium of the basidiomycete fungus, *Trametes versicolor*. For decades, it has been used as an immunotherapeutic agent, particularly in Asia, as an adjunct to conventional cancer therapies.[1][2] This technical guide provides an in-depth analysis of the intricate relationship between the molecular structure of PSK and its diverse biological functions. It summarizes the current understanding of its chemical composition, including its monosaccharide constituents, glycosidic linkages, and protein component. Furthermore, this guide elucidates the molecular mechanisms underlying its immunomodulatory and anti-tumor activities, with a particular focus on its role as a Toll-like receptor 2 (TLR2) agonist. Detailed experimental protocols for the characterization of PSK and the evaluation of its biological effects are provided, alongside visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

## Molecular Structure of Polysaccharide-K

PSK is a complex macromolecule, a proteoglycan, where a polysaccharide component is covalently linked to a protein moiety.[3] The biological activity of PSK is intrinsically linked to its unique structural features.

## Polysaccharide Component

The polysaccharide portion of PSK is a  $\beta$ -glucan, consisting of a main chain of  $\beta$ -(1  $\rightarrow$  4)-linked D-glucose residues with  $\beta$ -(1  $\rightarrow$  3) and  $\beta$ -(1  $\rightarrow$  6) linked side chains.<sup>[2][4]</sup> This branched structure is crucial for its biological activity.

Table 1: Monosaccharide Composition of Polysaccharide-K

Monosaccharide	Molar Ratio/Percentage	Notes
D-Glucose	Major Component	Forms the primary backbone and side chains of the $\beta$ -glucan structure.
D-Galactose	Minor Component	Present in smaller quantities, contributing to the heterogeneity of the polysaccharide.
D-Mannose	Minor Component	Found in trace amounts.
D-Xylose	Minor Component	Found in trace amounts.

Note: Precise molar ratios are not consistently reported in publicly available literature and may vary between batches.

Table 2: Glycosidic Linkage Analysis of Polysaccharide-K

Glycosidic Linkage	Percentage	Location in Structure
$\rightarrow$ 4)- $\beta$ -D-Glcp-(1 $\rightarrow$	Major	Main chain of the $\beta$ -glucan.
$\rightarrow$ 3)- $\beta$ -D-Glcp-(1 $\rightarrow$	Minor	Branching points in the polysaccharide.
$\rightarrow$ 6)- $\beta$ -D-Glcp-(1 $\rightarrow$	Minor	Branching points and attachment sites for the protein component.

Note: Quantitative percentage distribution of linkages is not readily available in the literature.

## Protein Component

The protein component of PSK is rich in acidic amino acids, such as aspartic acid and glutamic acid.<sup>[1]</sup> It is linked to the polysaccharide via O- or N-glycosidic bonds, typically at the C-6 position of the glucose residues.<sup>[1]</sup>

Table 3: Physicochemical Properties of Polysaccharide-K

Property	Value	Method of Determination
Average Molecular Weight	~100 kDa (with a reported mean of 94 kDa)	Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Protein Content	18-38% (w/w)	Bradford or BCA Protein Assay
Solubility	Soluble in hot water	Empirical Observation

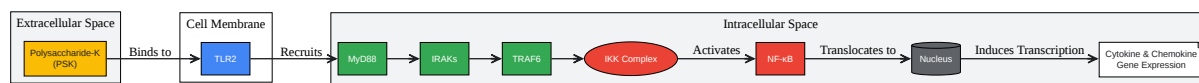
## Biological Functions and Mechanisms of Action

PSK exerts its biological effects through a dual mechanism: direct anti-tumor activities and indirect immunomodulatory effects.

### Immunomodulatory Effects

The primary mechanism of PSK's immunomodulatory action is through the activation of pattern recognition receptors (PRRs), most notably Toll-like receptor 2 (TLR2).

PSK is a potent TLR2 agonist. Upon binding to TLR2 on the surface of immune cells such as macrophages and dendritic cells, PSK initiates a downstream signaling cascade. This activation leads to the recruitment of adaptor proteins like MyD88 and TIRAP, culminating in the activation of the transcription factor NF- $\kappa$ B. Activated NF- $\kappa$ B translocates to the nucleus and induces the expression of a plethora of pro-inflammatory and immunomodulatory genes.



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**Figure 1:** PSK-induced TLR2 signaling pathway.

The activation of immune cells by PSK leads to:

- **Activation of Natural Killer (NK) Cells:** PSK enhances the cytotoxic activity of NK cells against tumor cells.
- **Maturation of Dendritic Cells (DCs):** PSK promotes the maturation of DCs, enhancing their antigen-presenting capabilities and stimulating adaptive immune responses.
- **T-Cell Proliferation:** PSK stimulates the proliferation of T-cells, further bolstering the anti-tumor immune response.
- **Cytokine Production:** PSK induces the production of various cytokines, including interferons (IFNs), interleukins (ILs), and tumor necrosis factor-alpha (TNF- $\alpha$ ), which play critical roles in orchestrating the immune response against cancer.

## Direct Anti-Tumor Effects

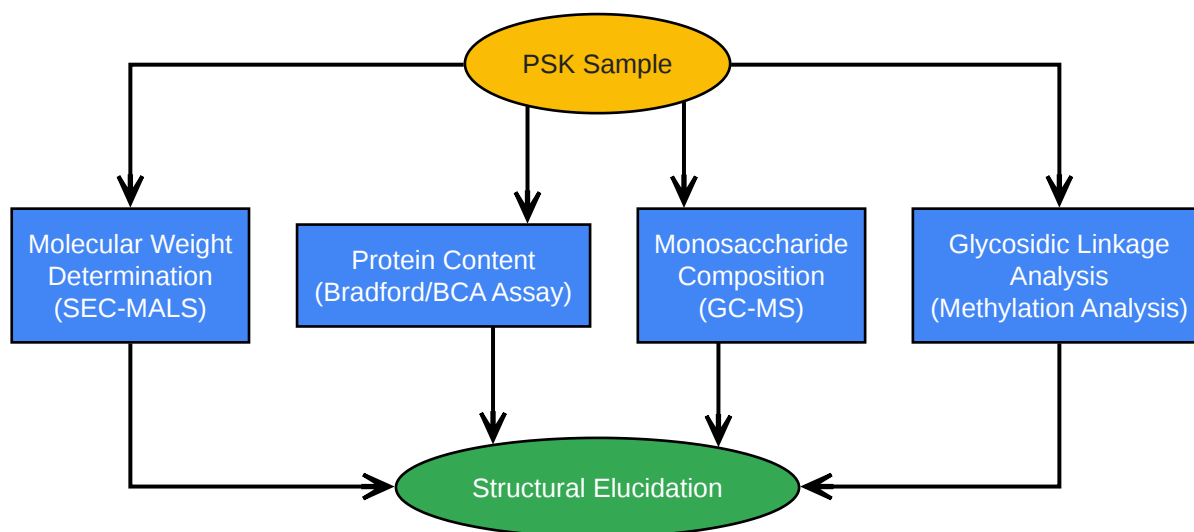
PSK has also been shown to exert direct effects on cancer cells, including:

- **Induction of Apoptosis:** PSK can induce programmed cell death in certain cancer cell lines.
- **Inhibition of Metastasis:** PSK may inhibit the metastatic spread of cancer by interfering with cell adhesion and invasion processes.

## Experimental Protocols

This section provides detailed methodologies for key experiments related to the structural characterization and functional analysis of PSK.

## Structural Characterization



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**Figure 2:** Workflow for the structural characterization of PSK.

Objective: To determine the average molecular weight and polydispersity of PSK.

Materials:

- Size-Exclusion Chromatography (SEC) system equipped with a Multi-Angle Light Scattering (MALS) detector and a Refractive Index (RI) detector.
- Appropriate SEC column (e.g., TSKgel GMPWXL).
- Mobile phase: 0.1 M NaNO<sub>3</sub> with 0.02% NaN<sub>3</sub> in ultrapure water, filtered and degassed.
- PSK sample.
- Dextran standards of known molecular weights for calibration (optional, as MALS provides absolute molecular weight).

Procedure:

- Prepare the mobile phase and equilibrate the SEC system until a stable baseline is achieved.
- Dissolve the PSK sample in the mobile phase to a final concentration of 1-2 mg/mL. Filter the sample through a 0.22  $\mu\text{m}$  syringe filter.
- Inject an appropriate volume (e.g., 100  $\mu\text{L}$ ) of the filtered PSK sample onto the SEC column.
- Collect the data from the MALS and RI detectors.
- Analyze the data using appropriate software (e.g., ASTRA software from Wyatt Technology) to calculate the weight-average molecular weight ( $M_w$ ), number-average molecular weight ( $M_n$ ), and polydispersity index ( $\text{PDI} = M_w/M_n$ ).

Objective: To identify and quantify the monosaccharide components of PSK.

Materials:

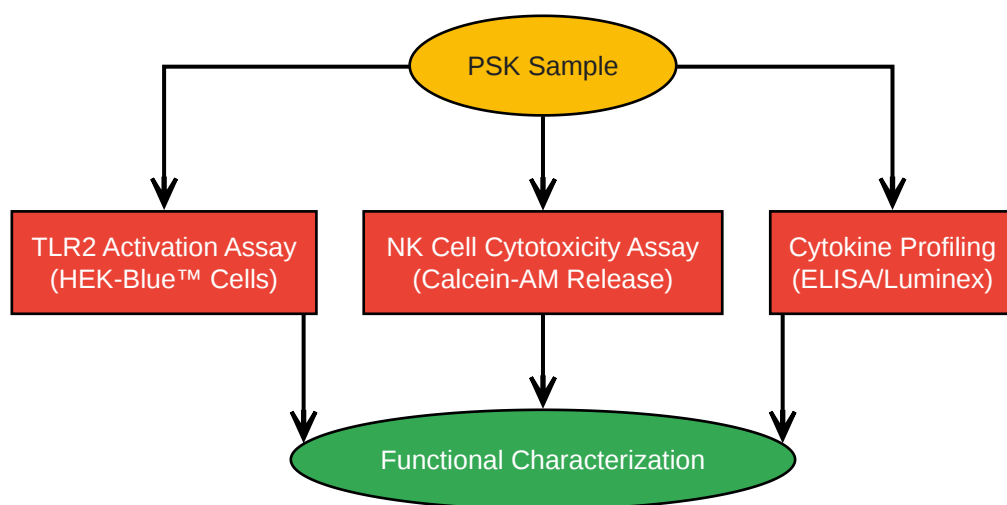
- Gas Chromatography-Mass Spectrometry (GC-MS) system.
- Trifluoroacetic acid (TFA).
- Sodium borohydride ( $\text{NaBH}_4$ ).
- Acetic anhydride.
- Pyridine.
- Methanol.
- Monosaccharide standards (glucose, galactose, mannose, xylose).

Procedure:

- Hydrolysis: Accurately weigh 5-10 mg of PSK into a screw-cap tube. Add 2 mL of 2 M TFA and heat at 121°C for 2 hours.

- Reduction: Cool the sample and evaporate the TFA under a stream of nitrogen. Add 1 mL of 2 M  $\text{NH}_4\text{OH}$  and 10 mg of  $\text{NaBH}_4$ . Incubate at room temperature for 1 hour.
- Acetylation: Add glacial acetic acid dropwise to neutralize the excess  $\text{NaBH}_4$ . Evaporate to dryness. Add 1 mL of acetic anhydride and 1 mL of pyridine. Heat at  $100^\circ\text{C}$  for 1 hour.
- Extraction: Cool the sample and add 2 mL of water and 2 mL of dichloromethane. Vortex and centrifuge. Collect the lower organic layer.
- GC-MS Analysis: Inject an aliquot of the organic layer into the GC-MS system. Identify the alditol acetate derivatives of the monosaccharides by comparing their retention times and mass spectra with those of the standards. Quantify the monosaccharides based on the peak areas.

## Functional Assays



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**Figure 3:** Workflow for the functional characterization of PSK.

Objective: To determine if PSK activates the human TLR2 receptor.

Materials:

- HEK-Blue™ hTLR2 reporter cells (InvivoGen).

- HEK-Blue™ Detection medium (InvivoGen).
- PSK sample.
- Pam3CSK4 (positive control for TLR2 activation).
- Lipopolysaccharide (LPS) (negative control for TLR2).
- 96-well cell culture plates.
- Spectrophotometer.

Procedure:

- Culture HEK-Blue™ hTLR2 cells according to the manufacturer's protocol.
- Plate the cells in a 96-well plate at a density of  $\sim 5 \times 10^4$  cells/well and incubate for 24 hours.
- Prepare serial dilutions of the PSK sample, Pam3CSK4, and LPS.
- Add the test compounds to the respective wells and incubate for 24 hours.
- Add HEK-Blue™ Detection medium to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 620-655 nm. An increase in absorbance indicates the activation of the SEAP reporter gene, signifying TLR2 activation.

Objective: To measure the ability of PSK-stimulated NK cells to kill target cancer cells.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated NK cells.
- K562 target cells (a human leukemia cell line sensitive to NK cell-mediated lysis).
- Calcein-AM dye.
- PSK.



- RPMI-1640 medium supplemented with 10% FBS.
- 96-well V-bottom plates.
- Fluorescence plate reader.

Procedure:

- **Effector Cell Preparation:** Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. To obtain a more pure NK cell population, further isolation using magnetic bead separation can be performed. Pre-incubate the effector cells with or without PSK (e.g., 100 µg/mL) for 24-48 hours.
- **Target Cell Labeling:** Resuspend K562 cells at  $1 \times 10^6$  cells/mL in RPMI-1640 and add Calcein-AM to a final concentration of 10 µM. Incubate for 30 minutes at 37°C. Wash the cells three times with RPMI-1640 to remove excess dye.
- **Co-culture:** Plate the labeled K562 target cells at  $1 \times 10^4$  cells/well in a 96-well V-bottom plate. Add the pre-stimulated effector cells at various effector-to-target (E:T) ratios (e.g., 25:1, 12.5:1, 6.25:1).
- **Controls:** Include wells for spontaneous release (target cells only) and maximum release (target cells with 2% Triton X-100).
- **Incubation:** Centrifuge the plate at 200 x g for 2 minutes and incubate for 4 hours at 37°C.
- **Measurement:** Centrifuge the plate at 500 x g for 5 minutes. Transfer 100 µL of the supernatant from each well to a new 96-well flat-bottom plate. Measure the fluorescence of the released Calcein-AM using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
- **Calculation:** Calculate the percentage of specific lysis using the formula: % Specific Lysis =  $\frac{[(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100$

**Objective:** To quantify the production of cytokines by human PBMCs in response to PSK stimulation.

**Materials:**

- Human PBMCs.
- PSK.
- RPMI-1640 medium supplemented with 10% FBS.
- 24-well cell culture plates.
- ELISA or Luminex-based cytokine quantification kits for desired cytokines (e.g., TNF- $\alpha$ , IL-6, IL-12, IFN- $\gamma$ ).

**Procedure:**

- Isolate PBMCs as described in section 3.2.2.
- Plate the PBMCs in a 24-well plate at a density of  $1 \times 10^6$  cells/mL.
- Stimulate the cells with various concentrations of PSK (e.g., 10, 50, 100  $\mu$ g/mL) or leave unstimulated as a control.
- Incubate the plate for 24-48 hours at 37°C.
- Collect the cell culture supernatants by centrifugation.
- Quantify the concentration of the desired cytokines in the supernatants using ELISA or a Luminex multiplex assay according to the manufacturer's instructions.

## Conclusion

Polysaccharide-K is a complex and potent biological response modifier with a well-established role in cancer immunotherapy. Its unique structure, a protein-bound  $\beta$ -glucan, is fundamental to its ability to modulate the immune system, primarily through the activation of the TLR2 signaling pathway. This leads to the enhancement of both innate and adaptive anti-tumor immune responses. The detailed structural and functional analysis, coupled with the standardized experimental protocols provided in this guide, offers a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of PSK and

similar natural products. A deeper understanding of the structure-function relationship of PSK will pave the way for the development of novel and more effective immunotherapeutic strategies for the treatment of cancer and other diseases.

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